molecular formula C8H5F4NO2 B13917634 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid

2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B13917634
M. Wt: 223.12 g/mol
InChI Key: QPMMSLPZMCHAFM-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5NO2F4 It is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves the selective substitution of functional groups on a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the fluoro group can participate in electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its chemical reactivity and biological activity. The presence of these groups in specific positions can lead to different steric and electronic effects, making this compound distinct from its analogs .

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

2-amino-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F4NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

QPMMSLPZMCHAFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)C(F)(F)F

Origin of Product

United States

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